2-(4,4-Difluorocyclohexyl)oxirane
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Overview
Description
2-(4,4-Difluorocyclohexyl)oxirane is a fluorinated organic compound with a molecular weight of 162.2 g/mol. It is a clear, pale liquid known for its unique blend of reactivity and selectivity, making it valuable for various demanding applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes, including 2-(4,4-Difluorocyclohexyl)oxirane, can be achieved through several methods:
Intramolecular Cyclization (Williamson Intramolecular): Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids (e.g., MCPBA) react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in alpha position form enolates in a basic medium, which react with aldehydes or ketones to produce oxiranes.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes using peracids or other oxidants. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Peracids, hydrogen peroxide, and other oxidizing agents.
Reduction: Metal hydrides, hydrogen gas with catalysts.
Substitution: Nucleophiles such as water, alcohols, carboxylic acids, and amines.
Major Products Formed
Oxidation: Diols and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Functionalized products with various substituents.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)oxirane involves its reactivity with various nucleophiles, leading to ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating its reactivity. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to functional modifications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4,4-Difluorocyclohexyl)oxirane is unique due to its specific fluorinated cyclohexyl group, which imparts distinct reactivity and selectivity compared to other oxiranes. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H12F2O |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxirane |
InChI |
InChI=1S/C8H12F2O/c9-8(10)3-1-6(2-4-8)7-5-11-7/h6-7H,1-5H2 |
InChI Key |
NSGWLRAOBVRYON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2CO2)(F)F |
Origin of Product |
United States |
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